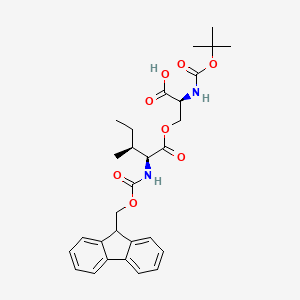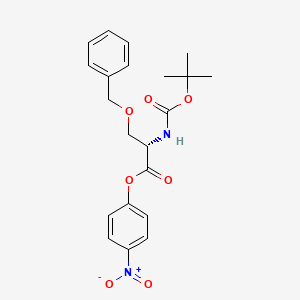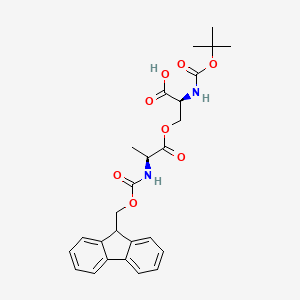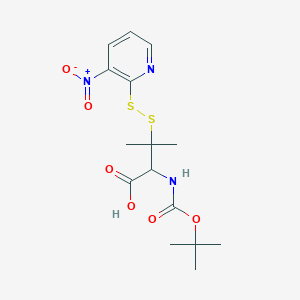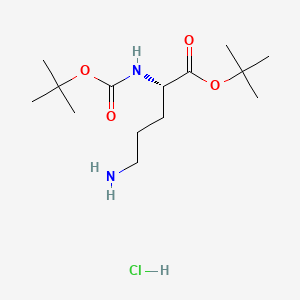
Boc-D-赖氨酸(Z)-OH
描述
Boc-D-Lys(Z)-OH, also known as Nα-Boc-Nε-Cbz-D-Lysinol, is a chemical compound with the molecular formula C19H30N2O5 . It is used in the field of chemistry, particularly in peptide synthesis .
Synthesis Analysis
Boc-D-Lys(Z)-OH is synthesized using methods common in peptide synthesis . The process involves the use of N-terminal protected amino acids to make peptides containing Nepsilon protected lysyl side chains .Molecular Structure Analysis
The molecular structure of Boc-D-Lys(Z)-OH is characterized by its molecular formula C19H30N2O5 . The InChI key for this compound is MLAPMZGXJGUYNO-MRXNPFEDSA-N .Chemical Reactions Analysis
Boc-D-Lys(Z)-OH is used in peptide synthesis . It is involved in reactions that take place under room temperature conditions . The reactions are selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical and Chemical Properties Analysis
Boc-D-Lys(Z)-OH is a white powder with a melting point of 62-68 ºC . The compound should be stored at 2-8 °C .科学研究应用
抗菌肽 (AMPs) 合成
Boc-D-赖氨酸(Z)-OH 用于合成抗菌肽 (AMPs)。AMPs 被认为是抗击抗菌素耐药性危机的有力工具。 然而,AMPs 的高毒性和高成本阻碍了其进一步发展 {svg_1}. 通过超快开环聚合 (ROP) 和侧链修饰的结合,制备了一系列具有优异抗菌活性和改善生物相容性的星形聚 (L-赖氨酸) (PLL) 均聚物和共聚物 {svg_2}.
N-叔丁氧羰基 (N-Boc) 基团的脱保护
This compound 用于 N-叔丁氧羰基 (N-Boc) 基团的脱保护。 据报道,一种温和的方法可使用草酰氯在甲醇中选择性地从结构多样的一组化合物中脱除 N-Boc 基团,这些化合物包括脂肪族、芳香族和杂环底物 {svg_3}. 反应在室温条件下进行 1–4 小时,产率高达 90% {svg_4}.
星形聚 (L-赖氨酸) (PLL) 均聚物和共聚物的合成
This compound 用于合成星形聚 (L-赖氨酸) (PLL) 均聚物和共聚物。 以胺封端的聚酰胺胺树状大分子 (G x -PAMAM) 为介质,对 Nε-叔丁氧羰基-L-赖氨酸 N-羧酸酐 (Boc-L-Lys-NCA) 和 γ-苄基-L-谷氨酸基 N-羧酸酐 (PBLG-NCA) 进行 ROP,能够在 50 分钟内制备出具有 400 个残基的星形 PLL 均聚物和共聚物 {svg_5}.
抗菌多肽的合成
This compound 用于合成抗菌多肽。 这些多肽具有优异的抗菌活性和改善的生物相容性 {svg_6}. 它们对革兰氏阳性和革兰氏阴性细菌 (即金黄色葡萄球菌和 大肠杆菌 ) 的最小抑菌浓度 (MIC = 50–200 μg mL −1) 很低。 coli ) {svg_7}.
生物相容性多肽的合成
This compound 用于合成生物相容性多肽。 这些多肽改善了哺乳动物细胞的活力 {svg_8}. 疏水基团和羟基含量低的星形 PLL 共聚物表现出增强的抗菌活性 (MIC = 25–50 μg mL −1) 和改善的哺乳动物细胞活力 {svg_9}.
药用活性化合物的合成
This compound 用于合成药用活性化合物。 此温和程序应用于一种混合的药用活性化合物 FC1,它是 IDO1 和 DNA 聚合酶 γ 的新型双重抑制剂 {svg_10}.
作用机制
Target of Action
Boc-D-Lys(Z)-OH is primarily used in the synthesis of antimicrobial peptides (AMPs) . These peptides are a promising new tool to combat the antimicrobial resistance (AMR) crisis . The primary targets of these peptides are both Gram-positive and Gram-negative bacteria, such as S. aureus and E. coli .
Mode of Action
The mode of action of Boc-D-Lys(Z)-OH, when used in the synthesis of AMPs, involves disrupting the bacterial cell membrane . This disruption leads to the death of the bacteria, thereby exhibiting its antimicrobial activity .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of amps . These peptides, once synthesized, interact with bacterial cell membranes, leading to their disruption .
Result of Action
The result of the action of Boc-D-Lys(Z)-OH is the synthesis of AMPs with excellent antimicrobial activity . These AMPs exhibit low minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria . They also show high toxicity against various mammalian cell lines .
Action Environment
The action, efficacy, and stability of Boc-D-Lys(Z)-OH can be influenced by various environmental factors. For instance, the synthesis of AMPs using Boc-D-Lys(Z)-OH is carried out under specific conditions, such as temperature and pH, which can affect the efficiency of the process .
安全和危害
Boc-D-Lys(Z)-OH should be handled with care. If it comes in contact with eyes, it should be washed out immediately with water . If irritation continues, medical attention should be sought . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .
未来方向
生化分析
Biochemical Properties
Boc-D-Lys(Z)-OH is involved in various biochemical reactions, primarily as a building block in peptide synthesis. The compound interacts with enzymes such as proteases, which cleave peptide bonds, and transferases, which facilitate the transfer of functional groups. The protective groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), are essential for preventing premature reactions during synthesis. These groups are removed under specific conditions to yield the desired peptide .
Cellular Effects
Boc-D-Lys(Z)-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of enzymes involved in these processes, leading to changes in cell function. For example, Boc-D-Lys(Z)-OH can modulate the activity of kinases and phosphatases, which are critical for cell signaling . Additionally, the compound may impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, Boc-D-Lys(Z)-OH exerts its effects through specific binding interactions with biomolecules. The protective groups on the lysine residue allow for selective reactions, enabling the synthesis of complex peptides. The Boc group is typically removed using acidic conditions, while the Z group is removed using catalytic hydrogenation . These deprotection steps are crucial for the compound’s function in peptide synthesis, as they allow for the formation of peptide bonds without unwanted side reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-D-Lys(Z)-OH can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that Boc-D-Lys(Z)-OH can maintain its activity for extended periods, making it suitable for use in various biochemical experiments.
Dosage Effects in Animal Models
The effects of Boc-D-Lys(Z)-OH can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, Boc-D-Lys(Z)-OH can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important considerations for researchers using the compound in in vivo studies.
Metabolic Pathways
Boc-D-Lys(Z)-OH is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases, which play a role in protein translation . Additionally, Boc-D-Lys(Z)-OH can affect metabolic flux by influencing the levels of metabolites involved in these pathways.
Transport and Distribution
Within cells and tissues, Boc-D-Lys(Z)-OH is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific transporters, and it may accumulate in certain cellular compartments . These interactions are crucial for the compound’s localization and function within the cell.
Subcellular Localization
Boc-D-Lys(Z)-OH is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to organelles such as the endoplasmic reticulum or Golgi apparatus through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s role in peptide synthesis and other biochemical processes.
属性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHUTRNYBGWPBL-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151378 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55878-47-2 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


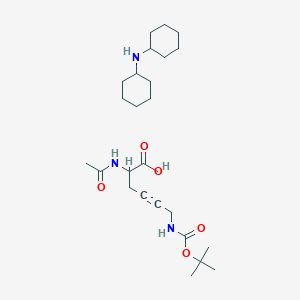







![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
